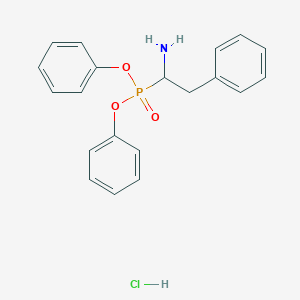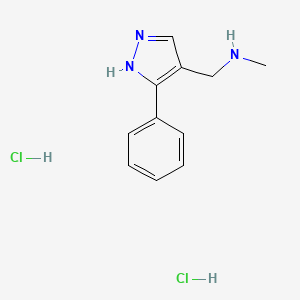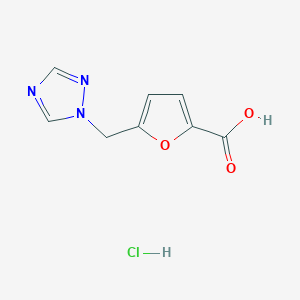
N'-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine” is an organic compound with the CAS Number: 99178-21-9 . It has a molecular weight of 170.3 . The IUPAC name for this compound is N1-cyclohexyl-N~2~,N~2~-dimethyl-1,2-ethanediamine .
Molecular Structure Analysis
The InChI code for “N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine” is 1S/C10H22N2/c1-12(2)9-8-11-10-6-4-3-5-7-10/h10-11H,3-9H2,1-2H3 . This indicates that the compound has a cyclohexyl group attached to an ethane-1,2-diamine moiety, which is further substituted with two methyl groups.Chemical Reactions Analysis
“N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine” is likely to participate in reactions similar to those of other secondary amines. For instance, it can act as a ligand in the synthesis of products via copper catalyzed C-N coupling reactions .Applications De Recherche Scientifique
N-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate is used in a variety of scientific research applications. It is used in the synthesis of metal complexes, such as those of cobalt and nickel, for use in catalytic processes. It is also used in the synthesis of polymers and in the preparation of metal-containing drugs, such as cisplatin. N-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate is also used in the synthesis of fluorescent probes and in the preparation of catalysts for organic reactions.
Mécanisme D'action
Target of Action
N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate, also known as N,N’-Dimethylethane-1,2-diamine, is a nitrogen-containing organic compound . It is often used as a ligand in various chemical reactions . The primary targets of this compound are the reactant molecules in these reactions.
Mode of Action
This compound acts as a ligand, meaning it can form a complex with a central metal atom at the focus of a large molecule or structure . It is particularly used in copper-catalyzed C-N and C-S coupling reactions . The compound’s two nitrogen atoms can donate their lone pair of electrons to form coordinate bonds with the central metal atom, facilitating the coupling reactions .
Biochemical Pathways
The exact biochemical pathways affected by N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate can vary depending on the specific reactions it is involved in. It is known to be used in the synthesis of certain intermediates, such as 1-dimethylaminoethyl-5-thiazole, which is an intermediate in the synthesis of the antibiotic cefotiam .
Result of Action
The result of the action of N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate is the facilitation of certain chemical reactions, particularly copper-catalyzed C-N and C-S coupling reactions . This can lead to the synthesis of various organic compounds, including pharmaceutical intermediates .
Action Environment
The action, efficacy, and stability of N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate can be influenced by various environmental factors. These include the presence of other reactants and catalysts, the pH and temperature of the reaction environment, and the presence of solvents or other substances that can interact with the compound. For example, it has been used in environmentally friendly strategies for the synthesis of diphenyl sulfide compounds, where it acts as a ligand, base, and solvent .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate in lab experiments is its ability to form stable complexes with metal ions, which allows for the synthesis of a variety of metal-containing compounds. However, it should be noted that the compound is insoluble in water, which can make it difficult to use in some experiments.
Orientations Futures
N-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate has potential applications in a variety of fields, including biochemistry, catalysis, and drug development. Possible future directions include the development of new metal complexes for use in catalytic processes, the development of new fluorescent probes, and the development of new metal-containing drugs. Additionally, further research into the biochemical and physiological effects of N-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate could lead to new applications in medicine and other fields.
Méthodes De Synthèse
N-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate is synthesized through a two-step process. In the first step, N-cyclohexyl-N,N-dimethylethane-1,2-diamine is reacted with acetic anhydride to form N-cyclohexyl-N,N-dimethylethane-1,2-diamine acetate. In the second step, the N-cyclohexyl-N,N-dimethylethane-1,2-diamine acetate is then reacted with a base, such as sodium hydroxide, to form the amine salt.
Safety and Hazards
Propriétés
IUPAC Name |
acetic acid;N-cyclohexyl-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.C2H4O2/c1-12(2)9-8-11-10-6-4-3-5-7-10;1-2(3)4/h10-11H,3-9H2,1-2H3;1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJNKEHUFSPEMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN(C)CCNC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({[(4-Methoxybenzyl)amino]carbonyl}oxy)pyrrolidine-2,5-dione, 90%](/img/structure/B6350947.png)

![t-Butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate](/img/structure/B6350977.png)

![4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid (HCl)](/img/structure/B6350991.png)
![N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride](/img/structure/B6350992.png)




![2-{[(2-Methoxyphenyl)amino]methyl}phenol hydrochloride](/img/structure/B6351028.png)
![N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-piperazin-1-ylacetamide dihydrochloride](/img/structure/B6351031.png)